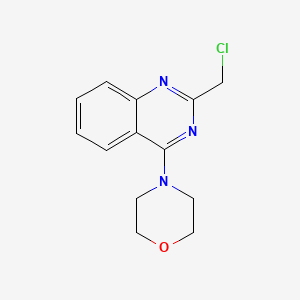
(3-Chloro-1-adamantyl)dimethylamine hydrochloride
Vue d'ensemble
Description
(3-Chloro-1-adamantyl)dimethylamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Biological Activity : A study by Bai et al. (2012) focused on the synthesis of a compound derived from (3-Chloro-1-adamantyl)dimethylamine hydrochloride, highlighting its anti-Mycobacterium phlei 1180 activity. This compound was synthesized through a halogenated hydrocarbon amination reaction, indicating potential applications in drug development.
Antimicrobial and Antiviral Activity
- Antimicrobial and Anti-HIV-1 Activity : Research conducted by A. El-Emam et al. (2004) explored the synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their derivatives. These compounds exhibited significant antimicrobial activity against various bacteria and yeast-like pathogenic fungus, as well as anti-HIV-1 activity, suggesting potential therapeutic applications.
Cancer Research
- Inhibition of Cancer Cell Growth : Dawson et al. (2008) and Dawson et al. (2007) conducted studies on adamantyl-substituted molecules related to this compound, focusing on their impact on cancer cell growth and apoptosis. Their findings, as detailed in Dawson et al. (2008) and Dawson et al. (2007), suggest potential applications in cancer therapy, especially in inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
Chemical Synthesis and Properties
Synthesis of Betaine Surfactants : Research by Guo Jian-wei (2011) involved the synthesis of N-(1-adamantyl)-N,N-dimethylamine through a specific methylation reaction. This synthesis highlights potential industrial applications, particularly in the production of surfactants.
Synthesis of β-Aminoketones : A study by N. Makarova et al. (2002) focused on synthesizing β-aminoketones using a Mannich reaction with (1-adamantyl)acetone. This indicates potential applications in chemical synthesis and pharmaceuticals.
Study of Hydrogen Bonding : Research by Ronald R. Lovelace and K. Harmon (1989) on the hydrogen bonding of N,N-Dimethyl-1-adamantamine with hydrogen fluoride provides insights into the molecular interactions and properties of compounds derived from this compound, relevant in materials science and chemistry.
Antiviral Research
- Antiviral Activity of Adamantyl-Containing Compounds : The study by N. Makarova et al. (2001) investigated adamantyl-containing β-aminoketones for their antiviral properties. This research suggests possible applications of these compounds in developing antiviral therapies.
Pharmaceutical Chemistry
- Novel Adamantylated Pyrimidines : Orzeszko et al. (2004) explored the synthesis of adamantylated pyrimidines, which exhibited significant anticancer and antimicrobial properties, as detailed in Orzeszko et al. (2004). This indicates a potential role in pharmaceutical chemistry for developing new drugs.
Propriétés
IUPAC Name |
3-chloro-N,N-dimethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWJPYCWJIXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)




![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)





